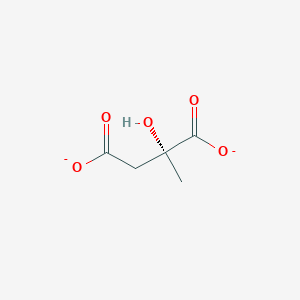
(R)-2-Methylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-citramalate(2-) is a citramalate(2-) that is the conjugate base of D-citramalic acid. It is a conjugate base of a D-citramalic acid.
Aplicaciones Científicas De Investigación
Metabolic Pathways
(R)-2-Methylmalate plays a crucial role in several metabolic pathways, particularly in the biosynthesis of amino acids. Notably, it serves as an intermediate in the isoleucine biosynthesis pathway in organisms like Rhodospirillum rubrum. This pathway is essential for maintaining redox homeostasis under varying environmental conditions, such as high light intensity or reduced carbon sources like acetate. The synthesis of isoleucine from this compound allows for the net consumption of reducing equivalents, which is vital for balancing redox stress during microbial metabolism .
Microbial Applications
In microbial fermentation processes, this compound has been recognized for its role in the assimilation of volatile fatty acids. Its presence can enhance the growth and metabolic efficiency of certain bacteria, particularly those involved in bioconversion processes. For instance, studies have shown that the addition of this compound can improve the growth rates of Rhodospirillum rubrum when acetate is used as the primary carbon source . This suggests its potential utility in optimizing fermentation conditions for biofuel production and other biotechnological applications.
Therapeutic Potential
Recent research has highlighted the therapeutic potential of this compound in treating chronic diseases. It has been found to be elevated in patients with chronic kidney disease, indicating its possible role as a biomarker for monitoring disease progression or treatment efficacy . Additionally, its involvement in metabolic pathways suggests that it could be explored for its effects on metabolic disorders and redox balance in various physiological contexts.
Case Study 1: Isoleucine Biosynthesis
A study investigated the role of this compound in isoleucine biosynthesis under photoheterotrophic conditions. The findings demonstrated that this compound acts as an electron sink, helping maintain redox balance during microbial growth. The study reported that adding bicarbonate ions could mitigate lag phases associated with high light conditions, further emphasizing the importance of this compound in microbial metabolism .
Case Study 2: Chronic Kidney Disease
Research indicated that this compound levels were significantly altered in patients with chronic kidney disease. This suggests that monitoring its levels could provide insights into disease management and therapeutic outcomes . The study's findings highlight the compound's potential as a biomarker and its relevance to metabolic health.
Summary Table of Applications
Propiedades
Fórmula molecular |
C5H6O5-2 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m1/s1 |
Clave InChI |
XFTRTWQBIOMVPK-RXMQYKEDSA-L |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
SMILES isomérico |
C[C@@](CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CC(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















